Product packaging for 2-(Isonicotinoylhydrazono)propanoic acid(Cat. No.:CAS No. 864363-27-9)

2-(Isonicotinoylhydrazono)propanoic acid

Cat. No.: B7760013
CAS No.: 864363-27-9
M. Wt: 207.19 g/mol
InChI Key: ZGGPNDKKJIWQJU-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isonicotinoylhydrazono)propanoic acid is a high-value chemical intermediate derived from the antitubercular drug isoniazid (INH). It serves as a crucial precursor in medicinal chemistry for the design and synthesis of novel antimycobacterial agents . Research has demonstrated that esters derived from this compound exhibit high activity against drug-sensitive Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) Mtb. strains and other mycobacteria like Mycobacterium kansasii and Mycobacterium avium . The primary mechanism of action for these active esters is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall biosynthesis pathway. This inhibition is activated by the bacterial catalase-peroxidase enzyme (KatG), which is a classic activation pathway for isoniazid-derived prodrugs . The hydrazone functional group in the molecule is significant as it increases lipophilicity, which can enhance transport through microbial membranes and cell walls, thereby improving the compound's biological activity . This product is supplied as a high-quality reference standard, accompanied by comprehensive characterization data to ensure consistency and reliability in your research. It is intended for analytical method development, validation, and quality control applications. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O3 B7760013 2-(Isonicotinoylhydrazono)propanoic acid CAS No. 864363-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPNDKKJIWQJU-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864363-27-9
Record name Isoniazid pyruvate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864363279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISONIAZID PYRUVATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T0N71L4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications of 2 Isonicotinoylhydrazono Propanoic Acid

Synthesis of the Core 2-(Isonicotinoylhydrazono)propanoic Acid Scaffold

The foundational structure of this compound is synthesized through a direct and efficient condensation reaction. The process involves reacting isoniazid (B1672263) (isonicotinic acid hydrazide) with pyruvic acid. researchgate.netmdpi.com

Typically, isoniazid is dissolved in a suitable solvent, such as hot methanol, to which pyruvic acid is added dropwise. researchgate.net The mixture is then heated under reflux for a period of approximately two hours. researchgate.netmdpi.com Upon cooling, the desired product, predominantly the (E)-isomer, precipitates out of the solution as a white solid and can be isolated through filtration with high yields, often around 98%. researchgate.net This straightforward synthesis provides a reliable and scalable route to the core scaffold, which serves as the starting material for further derivatization.

Derivatization Strategies and Novel Analog Synthesis for Research Purposes

The this compound scaffold possesses two primary reactive sites amenable to chemical modification: the carboxylic acid group of the propanoic acid moiety and the hydrazone C=N double bond. Researchers have exploited these sites to generate a wide array of derivatives with tailored properties.

Esterification of the carboxylic acid group is a common strategy to enhance the lipophilicity of the parent compound, which can influence its ability to cross biological membranes. A range of esters has been synthesized by reacting this compound with various alcohols, phenols, and thiols. researchgate.net This modification is often achieved using carbodiimide-mediated coupling agents (discussed in section 2.3). researchgate.netmdpi.com For example, a series of nineteen new esters were synthesized with the aim of improving antimycobacterial activity. researchgate.net The reaction involves coupling the parent acid with diverse molecules, including simple phenols like p-tolyl and 4-bromophenyl groups, as well as more complex bioactive compounds. researchgate.net This approach allows for fine-tuning of the molecule's physicochemical properties, such as solubility and electronic distribution. researchgate.netresearchgate.netnih.gov

The C=N double bond of the hydrazone (a type of Schiff base) is susceptible to reduction, converting it into a more flexible hydrazinyl single bond. This transformation alters the molecule's geometry and electronic properties, yielding a new class of derivatives. The reduction of acylhydrazones can be accomplished using various reducing agents. researchgate.net Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the milder sodium cyanoborohydride (NaBH₃CN). researchgate.netsaskoer.caresearchgate.net The reaction typically proceeds by treating the hydrazone with the hydride reagent in a suitable solvent like methanol. researchgate.net This conversion of the rigid hydrazone linker to a saturated hydrazine (B178648) derivative, specifically yielding 2-(Isonicotinoylhydrazinyl)propanoic acid, represents a key strategy for exploring the structure-activity relationships of this chemical family.

Introducing substituents, particularly aromatic and heterocyclic rings, onto the propanoic acid portion of the molecule is a sophisticated strategy for creating structural diversity. A practical method to achieve this involves a two-step process. The first step is the synthesis of an α-substituted pyruvic acid. researchgate.nettandfonline.com For instance, various 3-substituted pyruvic acids can be prepared through established organic synthesis routes. researchgate.nettandfonline.com

Once the desired substituted pyruvic acid is obtained, it can then undergo the standard condensation reaction with isoniazid, as described in section 2.1. researchgate.netcore.ac.uknih.gov This sequence allows for the incorporation of a wide range of functional groups, including various heterocyclic and aromatic systems, at the alpha position of the propanoic acid moiety, leading to novel analogues for biological screening. researchgate.netmdpi.comnih.gov

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores (bioactive scaffolds) into a single hybrid molecule. This approach aims to create compounds with improved efficacy or a multi-target mechanism of action. In the context of this compound, this has been applied by forming "mutual derivatives." researchgate.net

This is achieved by esterifying the parent acid with other known bioactive molecules, such as the antibacterial agent triclosan (B1682465) or the metal-chelating agent quinolin-8-ol. researchgate.net The resulting hybrid compound integrates the structural features and potential biological activities of both parent molecules. researchgate.net This rational design strategy has been successfully used to generate derivatives with significantly enhanced activity against various mycobacterial strains. researchgate.net

Methodological Advancements in Synthesis (e.g., Carbodiimide-mediated Coupling)

A significant methodological advancement in the synthesis of derivatives of this compound is the widespread use of carbodiimide-mediated coupling reactions for the formation of ester and amide bonds. researchgate.netmdpi.com This method avoids the harsh conditions of traditional Fischer esterification. nih.gov

A common reagent employed is N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netmdpi.com In this procedure, the carboxylic acid is activated by EDC.HCl to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate then readily reacts with a nucleophile, such as an alcohol or thiol, to form the corresponding ester or thioester in high yield under mild conditions, typically at temperatures from 0 °C to room temperature. researchgate.net This coupling method is highly efficient and compatible with a wide range of functional groups, making it a cornerstone of modern synthetic strategies for this class of compounds. researchgate.net

Coordination Chemistry of 2 Isonicotinoylhydrazono Propanoic Acid and Its Derivatives

Ligand Properties and Potential Chelation Modes (e.g., Bidentate, Tridentate)

2-(Isonicotinoylhydrazono)propanoic acid is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms. Ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion to form a coordination complex. openstax.org The structure of this compound features several potential coordination sites: the pyridyl nitrogen atom, the azomethine nitrogen atom, the carbonyl oxygen atom, and the oxygen atoms of the carboxyl group.

The manner in which this ligand binds to a metal ion is referred to as its chelation mode. Depending on the reaction conditions and the nature of the metal ion, it can act as a polydentate ligand, binding to the metal center through two or more donor atoms.

Bidentate Chelation: The ligand can coordinate to a metal ion using two donor atoms. A common bidentate mode involves the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five-membered ring.

Tridentate Chelation: The ligand can also exhibit a tridentate character by involving the pyridyl nitrogen, the carbonyl oxygen, and the azomethine nitrogen, or by utilizing the oxygen atoms of the deprotonated carboxyl group along with the azomethine nitrogen.

The flexibility in its coordination behavior allows for the formation of various complex structures with different geometries and stabilities.

Potential Donor AtomsPossible Chelation Modes
Carbonyl Oxygen, Azomethine NitrogenBidentate
Pyridyl Nitrogen, Carbonyl Oxygen, Azomethine NitrogenTridentate
Carboxylate Oxygen, Azomethine NitrogenBidentate

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol. The mixture is often stirred at a controlled pH and temperature to facilitate the precipitation of the complex. mdpi.com The resulting solid complexes are then isolated, purified, and characterized using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the C=O (carbonyl), C=N (azomethine), and COO- (carboxylate) groups, upon complexation provide direct evidence of their involvement in bonding with the metal ion. mdpi.com

Electronic (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex and can help in proposing the geometry of the coordination sphere.

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the synthesized complexes. mdpi.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. mdpi.com

Hydrazone derivatives, including this compound, readily form stable chelates with a wide range of transition metal ions. researchgate.net The formation of these complexes is a result of the Lewis acid-base interaction, where the electron-deficient metal ion (Lewis acid) accepts electron pairs from the donor atoms of the ligand (Lewis base). openstax.org

Complexes of this compound have been reported with several divalent and trivalent transition metals. The d-orbitals of these metals, such as copper(II), cobalt(II), nickel(II), and zinc(II), allow for the formation of coordinate covalent bonds with specific orientations, leading to well-defined structures. mdpi.compressbooks.pub The interaction between the ligand and the metal ion often results in highly colored compounds, a characteristic feature of many transition metal complexes. pressbooks.pub

The geometry of a metal chelate is determined by the coordination number of the central metal ion and the nature of the ligand. The coordination number is the total number of donor atoms bonded to the central metal. openstax.org

For complexes of this compound, several geometries are possible:

Octahedral Geometry: When the ligand acts in a bidentate fashion, it can form complexes with a 1:2 metal-to-ligand ratio (ML2). In such cases, the metal ion is surrounded by four donor atoms from the two ligand molecules and often two solvent molecules (like water), leading to a coordination number of six and an octahedral structure. libretexts.org Similarly, if the ligand behaves as a tridentate donor, it can form 1:2 complexes (ML2) with a coordination number of six.

Square Planar or Tetrahedral Geometry: With a coordination number of four, complexes may adopt either a square planar or a tetrahedral geometry. openstax.org This can occur in 1:1 or 1:2 metal-to-ligand ratios, depending on whether other monodentate ligands are also coordinated.

Metal IonPotential Ligand Ratio (Metal:Ligand)Coordination NumberProposed Geometry
Co(II), Ni(II)1:26Octahedral
Cu(II)1:24 or 6Square Planar or Distorted Octahedral
Zn(II)1:24 or 6Tetrahedral or Octahedral
Cr(III)1:26Octahedral

Physicochemical Studies on Metal Chelates in Research Contexts

Physicochemical studies of the metal chelates of this compound are essential for understanding their stability, solubility, and electrochemical properties. These complexes are often soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Electrochemical studies, such as cyclic voltammetry, have been used to investigate the redox behavior of these complexes. mdpi.com These studies can reveal information about the electron transfer processes involving the metal center, which can be relevant to their potential mechanisms of biological action. The stability of the complexes is a key factor, as a stable chelate is more likely to remain intact and reach its biological target.

Impact of Metal Complexation on Mechanistic Biological Activities

A significant driver for the research into hydrazone complexes is their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.com The biological activity of this compound is often significantly enhanced upon chelation with metal ions. researchgate.net This enhancement is generally attributed to the principles of chelation theory.

Upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. researchgate.net This process increases the lipophilicity of the complex, making it easier to permeate through the lipid layers of cell membranes. researchgate.net

The proposed mechanisms for the enhanced biological activity include:

Interference with Cellular Processes: Once inside the cell, the complex can inhibit essential processes such as glucose uptake, protein synthesis, or cellular respiration. researchgate.netmdpi.com

Enzyme Inhibition: The complex may block the active sites of metalloenzymes within the microorganism or cancer cell, disrupting their metabolic functions. mdpi.com

DNA Interaction: Some metal complexes are known to exert their effects by interacting with DNA, either through covalent binding or non-covalent interactions like intercalation, which can disrupt DNA replication and lead to cell death. mdpi.com

Disruption of Metal Transport: The ligand moiety itself may interfere with the transport of essential metal ions, like copper, within the cell. researchgate.net

The synergistic action of the metal ion and the ligand within the complex often leads to a more potent biological agent than the free ligand alone. mdpi.com

Mechanistic Investigations of Biological Activities in in Vitro and Non Human Models

Antimycobacterial Activity and Underlying Molecular Mechanisms

The antimycobacterial effects of 2-(Isonicotinoylhydrazono)propanoic acid, a hydrazone derivative of the frontline anti-tuberculosis drug isoniazid (B1672263) (INH), are rooted in a well-defined series of molecular events. These mechanisms are largely analogous to its parent compound but with modifications aimed at enhancing efficacy and overcoming resistance.

Inhibition of Mycobacterial Enzymes (e.g., Enoyl-Acyl Carrier Protein Reductase - InhA)

The primary molecular target for this compound and its derivatives is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.govmdpi.com InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system. researchgate.netnih.gov This system is responsible for elongating fatty acids to produce the very long-chain mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.netnih.gov

The inhibitory action is not direct. The compound, like its parent isoniazid, functions as a prodrug. nih.govbiorxiv.org Following activation within the mycobacterium, it forms a reactive species that subsequently reacts with the cofactor NAD⁺. researchgate.netnih.gov This results in the formation of an isonicotinoyl-NAD (INH-NAD) adduct. researchgate.netnih.gov This adduct is the true inhibitory molecule, binding with high affinity to the active site of InhA and blocking its enzymatic function. researchgate.netnih.gov By inhibiting InhA, the compound effectively halts the production of mycolic acids, leading to fatal consequences for the bacterium. nih.govbiorxiv.org Research on esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid has confirmed that InhA is the main molecular target. mdpi.com

Disruption of Mycobacterial Cell Wall Biosynthesis

The inhibition of InhA directly leads to the disruption of the mycobacterial cell wall biosynthesis pathway. mdpi.com The mycobacterial cell wall is a unique and complex structure, with mycolic acids forming its characteristic waxy outer layer. nih.govnih.gov This layer is crucial for the bacterium's viability, providing a robust physical barrier against antibiotics and the host immune response. nih.govnih.gov

By blocking the FAS-II pathway via InhA inhibition, this compound prevents the elongation of fatty acids necessary for mycolic acid synthesis. nih.govnih.gov This cessation of mycolic acid production compromises the structural integrity of the cell envelope, ultimately leading to cell lysis and bacterial death. nih.gov This mechanism underscores the compound's potent bactericidal effect against actively replicating mycobacteria. nih.gov

Activation Pathways of the Compound by Mycobacterial Enzymes (e.g., KatG)

The conversion of this compound from its stable prodrug form into a biologically active agent is a critical step mediated by a specific mycobacterial enzyme. nih.gov This activation is primarily carried out by the multifunctional catalase-peroxidase enzyme, KatG. mdpi.comnih.gov

Broad-Spectrum Antimicrobial Activity Mechanisms

While the primary focus of this compound has been its potent antimycobacterial properties, related hydrazone and propanoic acid structures have been investigated for broader antimicrobial activity.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

The activity of isonicotinic acid hydrazide-hydrazones has been observed against various Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action in these bacteria is less defined than in mycobacteria but is often linked to the general reactivity of the hydrazone scaffold. Propionic acid itself is known to possess broad-spectrum antimicrobial activity, suppressing the growth of bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. researchgate.net This activity is attributed to the molecule itself and not just the acidic environment it creates. researchgate.net

Studies on various hydrazide-hydrazone derivatives have shown a range of activities. For instance, certain isonicotinic acid hydrazide-hydrazones displayed strong bactericidal or bacteriostatic effects against Gram-positive bacteria including S. aureus, S. epidermidis, and B. subtilis. nih.gov Activity against Gram-negative bacteria like E. coli has also been noted, though it can be more moderate. nih.govmdpi.com The table below summarizes the activity of related hydrazone compounds against various bacterial strains, illustrating the potential for a broader spectrum of action.

Table 1: In Vitro Antibacterial Activity of Selected Isonicotinic Acid Hydrazide-Hydrazones

Compound Type Bacterial Strain Activity Type Minimum Inhibitory Concentration (MIC) Source
Hydrazide-hydrazone 15 S. aureus ATCC 6538 Bactericidal 1.95–7.81 µg/mL nih.gov
Hydrazide-hydrazone 15 S. epidermidis ATCC 12228 Bactericidal 1.95–7.81 µg/mL nih.gov
Hydrazide-hydrazone 15 B. subtilis ATCC 6633 Bactericidal 1.95–7.81 µg/mL nih.gov
Hydrazide-hydrazone 5 & 6 S. pneumoniae RCMB 010010 Inhibitory 0.49 µg/mL nih.gov
Hydrazide-hydrazone 5 & 6 E. coli RCMB 010052 Inhibitory 0.49 µg/mL nih.gov
Benzimidazole Hydrazone 12 & 13 B. subtilis Inhibitory Higher than Cefotaxime nih.gov
Propionic Acid S. aureus USA300 Growth Suppression Not specified researchgate.net

This table is for illustrative purposes and shows data for related hydrazone compounds to indicate potential broad-spectrum activity. Specific MIC values for this compound were not detailed in the provided context.

Antifungal Mechanisms against Yeast-Like Fungi (e.g., Candida albicans)

While direct studies on the antifungal mechanism of this compound against Candida albicans are not extensively detailed in available literature, the mechanisms of its constituent moieties—propanoic acid and the hydrazone chemical class—provide significant insights.

The propanoic acid component is known to exert antifungal effects through the induction of apoptosis. nih.gov Research on Candida albicans demonstrates that propionic acid (PPA) triggers fungal cell death via a mitochondria-mediated apoptotic pathway. nih.gov This process is characterized by several key events, including the accumulation of reactive oxygen species (ROS), activation of metacaspases, externalization of phosphatidylserine, and fragmentation of DNA and nuclei. nih.gov Furthermore, PPA induces mitochondrial membrane depolarization, accumulation of calcium, and the release of cytochrome c, all of which are hallmarks of mitochondrially-driven apoptosis. nih.gov

Hydrazone derivatives, as a class, have also shown promising antifungal activity against C. albicans. nih.gov For instance, certain thiazolylhydrazone compounds exhibit potent activity, with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL, and have demonstrated efficacy in reducing fungal burden in both oral and systemic murine models of candidiasis. nih.gov The general mechanisms for many antifungal agents against C. albicans involve disrupting the cell membrane's integrity and inducing oxidative damage through ROS production. nih.govmdpi.comfrontiersin.org It is plausible that this compound combines the apoptotic-inducing effects of its propanoic acid tail with the membrane-destabilizing or other antifungal activities characteristic of the isonicotinoylhydrazone core, resulting in a multi-target effect on yeast-like fungi.

Table 1: Antifungal Mechanisms of Propionic Acid (PPA) against Candida albicans

Mechanistic ActionObservationReference
Apoptosis InductionInduces fungal cell death through an apoptotic pathway. nih.gov
ROS AccumulationCauses an oxidative environment through the generation of Reactive Oxygen Species. nih.gov
Metacaspase ActivationPromotes apoptosis signaling via metacaspase activation. nih.gov
Mitochondrial DysfunctionLeads to mitochondrial membrane depolarization and cytochrome c release. nih.gov

Anti-inflammatory Mechanisms in Cellular Models

The anti-inflammatory potential of this compound can be inferred from studies on its propionic acid (PA) component. In models using human subcutaneous adipose tissue, PA treatment resulted in a significant downregulation of pro-inflammatory parameters, including Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a key pro-inflammatory cytokine involved in systemic inflammation. nih.gov

Interleukin-6 (IL-6) is another pro-inflammatory cytokine whose expression can be induced by TNF-α and Interferon-gamma (IFN-γ) in monocytic cells. nih.gov IFN-γ itself plays a complex role, often enhancing pro-inflammatory responses and regulating chemokine expression, which is crucial for the recruitment of immune cells. nih.gov Conversely, Interleukin-10 (IL-10) is a major anti-inflammatory cytokine that suppresses the secretion of pro-inflammatory cytokines and is associated with the down-regulation of inflammatory responses. dovepress.com While direct modulation of IL-6, IFN-γ, or IL-10 by this compound has not been specifically documented, the demonstrated effect of its PA precursor on TNF-α suggests a potential mechanism for inflammation control. nih.gov

Table 2: Cytokine Modulation by Propionic Acid (PA) in a Cellular Model

CytokineEffect of PA TreatmentBiological RoleReference
TNF-αSignificant downregulationPro-inflammatory nih.gov

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, Cyclooxygenase)

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.govnih.gov The NF-κB signaling pathway is a primary target for many anti-inflammatory drugs; its inhibition can suppress the production of inflammatory mediators and induce apoptosis in inflammatory cells. nih.govnih.gov

Cyclooxygenase (COX) is a key enzyme in the metabolic pathway that converts arachidonic acid into prostaglandins, which are potent mediators of inflammation and pain. nih.govyoutube.com There are two main isoforms, COX-1 and COX-2. While COX-1 is typically involved in physiological functions, COX-2 is induced during inflammation and is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Inhibition of COX-2 leads to a reduction in the synthesis of inflammatory prostaglandins. nih.gov

Although inhibition of the NF-κB and COX pathways represents a common strategy for controlling inflammation, specific studies demonstrating that this compound acts via these mechanisms are not available in the reviewed literature.

Antiproliferative Activity Mechanisms in Cancer Cell Lines (In Vitro Studies)

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, the repressor protein Keap1 binds to the transcription factor Nrf2 in the cytoplasm, leading to its degradation. nih.govresearchgate.net This binding occurs through a protein-protein interaction (PPI). nih.gov In the presence of oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a wide array of cytoprotective and antioxidant genes. nih.gov

Targeting the Keap1-Nrf2 PPI with small molecule inhibitors is an innovative therapeutic strategy. nih.govnih.gov By preventing Keap1 from binding to Nrf2, these inhibitors can artificially activate the Nrf2 antioxidant pathway, which has potential applications in diseases characterized by high oxidative stress, including some cancers. nih.govresearchgate.netmedchemexpress.com However, based on the available scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of the Keap1-Nrf2 protein-protein interaction.

The antiproliferative activity of chemical compounds in cancer cell lines is often achieved through the inhibition of specific enzymes that are critical for cancer cell growth and survival. Key enzymes implicated in various cancers include Sirtuin 2 (SIRT2), a protein deacetylase involved in cell cycle regulation; Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that drives proliferation in many tumor types; and Phosphatidylcholine-specific Phospholipase C (PC-PLC), an enzyme involved in signal transduction and membrane metabolism.

Following a thorough review of the available scientific literature, no studies were identified that investigate or report the inhibition of SIRT2, EGFR, or Phosphatidylcholine-specific Phospholipase C by this compound.

Mechanisms of Inducing Cell Death in Spheroid Models

Information regarding the specific mechanisms of this compound in inducing cell death in spheroid models is not available in the reviewed scientific literature. Further research is required to elucidate its activity in these three-dimensional cell culture systems.

Other Mechanistic Biological Investigations (e.g., Enzyme Inhibition, Receptor Interactions)

Beyond broad physiological effects, research has delved into the precise molecular targets of this compound and its analogs. These investigations have identified interactions with key enzymes and receptor systems, revealing specific pathways through which these compounds operate.

In the field of plant biology, the enzyme Tryptophan Aminotransferase (TAA1) is a critical component in the primary biosynthesis pathway of auxin, a key plant hormone regulating growth and development. nih.gov Studies on Arabidopsis thaliana have shown that environmental stressors, such as aluminum, can induce a localized increase in auxin signaling in the root apex. nih.gov This response is mediated by the upregulation of the TAA1 gene. nih.gov

The process is dependent on ethylene (B1197577) signaling, which enhances TAA1 expression and subsequent auxin production, leading to the inhibition of root growth. nih.gov Research has demonstrated that inhibitors of the TAA1/TAR-dependent auxin biosynthesis pathway can alleviate this stress-induced root growth inhibition. nih.gov While this compound itself was not the specific inhibitor used in these foundational studies, its structural class (isonicotinoyl hydrazones) is recognized for targeting such enzymatic pathways, suggesting a similar mechanism of action by which it could modulate plant growth through the inhibition of TAA1.

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in numerous physiological processes, particularly in the immune, vascular, and central nervous systems. nih.govbiorxiv.org The S1P1 receptor subtype, which is widely expressed on lymphocytes, is a major regulator of immune cell trafficking. nih.govnih.gov Agonism of the S1P1 receptor leads to its internalization, which in turn blocks the egress of lymphocytes from lymph nodes. clevelandclinic.org This "functional antagonism" reduces the number of circulating lymphocytes, forming the basis of therapies for autoimmune diseases. nih.govclevelandclinic.org

S1P1 receptors are also expressed by various cells in the central nervous system, including astrocytes and neurons, where they are involved in processes like astrocyte activation and neuronal progenitor cell migration. nih.gov Compounds that act as S1P1 agonists are of significant therapeutic interest. biorxiv.orgresearchgate.net While direct studies on this compound as an S1P1 agonist are not detailed in the available literature, the broader class of small molecule modulators is under intense investigation. The development of diverse structural classes of S1P1 agonists highlights the ongoing search for next-generation therapeutics with improved safety and efficacy profiles. researchgate.net

AMPA and kainate receptors are ionotropic glutamate (B1630785) receptors essential for mediating the majority of fast excitatory neurotransmission in the central nervous system. nih.govmdpi.com Their modulation is critical for synaptic plasticity, the cellular basis for learning and memory. nih.gov The function of these receptors can be influenced by a wide range of compounds, including those that act as channel blockers or allosteric modulators. mdpi.comnih.gov

Research into compounds structurally related to this compound, such as other hydrazone-containing molecules and amidine compounds, has revealed complex interactions with these receptors. nih.gov For instance, certain compounds have been shown to preferentially inhibit calcium-permeable AMPA receptors (CP-AMPARs) by acting as channel blockers. nih.gov The mechanism can be highly specific, with some molecules showing trapping within the closed receptor channel, while others may bind to additional superficial sites on the receptor complex. nih.gov These interactions can alter receptor gating, desensitization, and ion permeability, thereby modulating synaptic strength and neuronal excitability. nih.govnih.gov The study of such interactions provides a framework for understanding how compounds like this compound could potentially modulate glutamatergic signaling.

Structure Activity Relationship Sar Studies and Computational Approaches

Design Principles for Modulating and Enhancing Mechanistic Biological Activities

The core design strategy for enhancing the biological activity of 2-(Isonicotinoylhydrazono)propanoic acid revolves around the principle of molecular hybridization. This approach involves combining two or more pharmacophores into a single molecule to produce a hybrid compound with potentially improved affinity, efficacy, and a modified side-effect profile.

Research has focused on synthesizing more lipophilic esters and amides of 2-(2-isonicotinoylhydrazineylidene)propanoic acid. researchgate.net This strategy is intended to facilitate the molecule's penetration through the highly impermeable cell wall of mycobacteria. researchgate.net By condensing the parent acid with various bioactive alcohols, phenols, thiols, and amines, researchers have created novel derivatives with significantly enhanced antimycobacterial properties. researchgate.netresearchgate.net For instance, amides prepared with aniline (B41778) rings bearing CF₃ and OCF₃ substituents at the 4-position have shown excellent activity against Mycobacterium tuberculosis. researchgate.net

The key design principles include:

Molecular Hybridization : Combining the this compound scaffold with other bioactive moieties like phenols, (cyclo)alkyl amines, and established drugs. researchgate.netresearchgate.net

Increased Lipophilicity : Esterification or amidation of the carboxylic acid group to improve cell wall penetration of target pathogens. researchgate.net

Target-Oriented Modification : The parent compound is derived from isoniazid (B1672263), a well-known antitubercular drug that targets the enoyl-acyl carrier protein reductase (InhA). Derivatives are designed to maintain or enhance this interaction.

These principles have led to the development of derivatives with high activity against drug-sensitive and multidrug-resistant (MDR) mycobacterial strains. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

While specific QSAR models for this compound are not extensively detailed in the reviewed literature, numerous studies on closely related isonicotinoyl hydrazide derivatives provide a framework for predictive analysis. researchgate.netresearchgate.netrsc.org QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

The general approach involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors are then used to build a predictive model using statistical methods. For isonicotinic acid hydrazide derivatives, QSAR studies have successfully modeled their antimicrobial activity. researchgate.net

A typical QSAR study on this class of compounds would involve the descriptors shown in the table below.

Descriptor TypeExamplesPurpose
Electronic Dipole moment, HOMO/LUMO energiesDescribes the electronic aspects of the molecule, influencing interactions and reactivity.
Steric Molar refractivity, Molecular volumeQuantifies the size and shape of the molecule, affecting how it fits into a target's active site.
Topological Wiener index, Balaban indexEncodes information about molecular branching and connectivity.
Thermodynamic Heat of formation, LogPRelates to the stability and lipophilicity of the compound, affecting absorption and distribution.

These models allow for the prediction of the biological activity of newly designed compounds, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources. rsc.org

Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is crucial for understanding how this compound derivatives interact with their biological targets at the molecular level.

For related isonicotinoyl hydrazones, docking studies have been performed against various enzymes, including α-glucosidase, to investigate their inhibitory potential. tandfonline.comresearchgate.net In these simulations, the compound is placed into the enzyme's active site to determine the most stable binding pose and identify key interactions. For derivatives of this compound, molecular docking has been employed to investigate interactions with cholinesterase enzymes, revealing that the compounds can block entry to the catalytic site. researchgate.net

The primary interactions elucidated through molecular docking simulations are summarized in the following table.

Interaction TypeDescriptionKey Atoms/Groups Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Amide (-CONH-), Carbonyl (C=O), Pyridine (B92270) Nitrogen
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Aromatic rings (pyridine, phenyl)
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Pyridine ring, other aromatic moieties
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Entire ligand surface with the protein's binding pocket

These simulations confirm that the designed molecules can fit within the target's active site and form stable complexes, providing a rational basis for their observed biological activity. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Understanding Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For isonicotinoyl hydrazone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide deep insights into their molecular geometry, stability, and electronic properties. nih.govnih.gov

Studies on related N-isonicotinoyl arylaldehyde hydrazones have used DFT to confirm their stable isomeric geometry (s-cis vs. s-trans). researchgate.nettandfonline.com These calculations revealed that the stability of the s-cis isomer is often due to the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. tandfonline.com DFT is also used to calculate theoretical vibrational frequencies (FT-IR) and electronic spectra (UV-Vis), which show good agreement with experimental data and help confirm the synthesized structure. nih.govnih.gov

The following table outlines key parameters obtained from DFT calculations and their significance.

Calculated PropertySymbolSignificance
Highest Occupied Molecular Orbital Energy EHOMOIndicates the molecule's ability to donate electrons; related to reactivity. nih.gov
Lowest Unoccupied Molecular Orbital Energy ELUMOIndicates the molecule's ability to accept electrons. nih.gov
Energy Gap ΔEGAPThe difference between HOMO and LUMO energies; a smaller gap suggests higher reactivity. nih.gov
Dipole Moment µMeasures the overall polarity of the molecule, influencing solubility and binding. nih.gov
Molecular Electrostatic Potential (MEP) MEPMaps the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. nih.gov

These theoretical calculations are fundamental for understanding the intrinsic properties of the molecule, which in turn govern its reactivity and biological interactions.

In Silico Prediction of Biological Target Interactions and Specificity

In silico prediction encompasses a range of computational methods used to identify potential biological targets for a given compound and predict the specificity of its interactions. This is a critical step in drug discovery, helping to elucidate the mechanism of action and anticipate potential off-target effects.

For this compound and its derivatives, the primary in silico methods used are molecular docking and QSAR, as previously discussed. Molecular docking predicts the physical binding of the ligand to a known protein target, such as the InhA enzyme for antitubercular activity. researchgate.net By simulating the binding to a panel of different proteins, docking can also be used to predict target specificity and identify potential off-targets.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Isonicotinoylhydrazono)propanoic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of a derivative like methyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate, distinct signals confirm the presence of all key structural components. nih.gov The protons on the pyridine (B92270) ring of the isonicotinoyl group typically appear in the aromatic region, with characteristic chemical shifts and coupling patterns. For instance, the protons at positions 2 and 6 of the pyridine ring are observed as a multiplet around δ 8.72-8.80 ppm, while protons at positions 3 and 5 are found near δ 7.72-7.80 ppm. nih.gov A key signal is the singlet for the N-H proton of the hydrazone linkage, which is often observed at a downfield chemical shift, such as δ 11.16 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The propanoate moiety is confirmed by signals for the methyl group (CH₃), which appears as a singlet around δ 2.17 ppm, and the ester's methyl group (OCH₃), seen as a singlet at approximately δ 3.75 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key resonances for the methyl ester derivative include the carbonyl carbons of the ester and amide groups (δ 165.08 and 163.68 ppm, respectively), the carbons of the pyridine ring (δ 150.95, 150.20, 140.77, 122.41 ppm), and the methyl carbons (δ 52.64 and 13.66 ppm). nih.gov The chemical shifts provide definitive evidence for the molecular backbone and the successful formation of the hydrazone.

Table 1: NMR Data for Methyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate in DMSO-d₆ nih.gov | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | 11.16 | s | 1H | CONH N | | | 8.80–8.72 | m | 2H | Pyridine H2, H6 | | | 7.80–7.72 | m | 2H | Pyridine H3, H5 | | | 3.75 | s | 3H | OCH ₃ | | | 2.17 | s | 3H | CH ₃ | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | | 165.08 | C OO | | | 163.68 | C ONH | | | 150.95, 150.20, 140.77, 122.41 | Pyridine Carbons | | | 52.64 | OC H₃ | | | 13.66 | C H₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Ligand Binding Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule, confirming the structure of this compound and its derivatives. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For derivatives such as phenyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate, the spectrum shows a distinct N-H stretching vibration around 3210 cm⁻¹, which is characteristic of the amide group in the hydrazone linkage. nih.gov The carbonyl (C=O) groups give rise to strong absorption bands. The amide I band (primarily C=O stretch) is typically observed near 1689 cm⁻¹, while the ester carbonyl stretch appears at a higher wavenumber, around 1729 cm⁻¹. nih.gov The presence of the methyl group from the propanoate structure is indicated by a C-H bending vibration near 1373 cm⁻¹. nih.gov These specific signals collectively confirm the successful synthesis and presence of the key functional moieties.

Table 2: Key FT-IR Absorption Bands for Phenyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate nih.gov

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3210 N-H Stretch Amide (Hydrazone)
1729 C=O Stretch Ester (COO)
1689 C=O Stretch Amide (CONH)

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For a related compound, propanoic acid, the molecular ion peak is observed at an m/z corresponding to its molecular weight of 74.08 g/mol . nih.gov The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (•OH) or the carboxyl group (•COOH). docbrown.info

For the more complex this compound, analysis by a method like electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺. The subsequent fragmentation (MS/MS) would reveal characteristic losses, such as the cleavage of the propanoic acid moiety, the loss of CO₂, or the fragmentation of the isonicotinoyl group, further corroborating the proposed structure. This technique is crucial for verifying the identity of the synthesized compound and for analyzing its metabolites in mechanistic studies.

X-ray Crystallography for Precise Molecular and Complex Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific structure for the parent acid is not detailed in the provided context, analysis of analogous hydrazone structures, such as (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid, demonstrates the power of this technique. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide unequivocal data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the isonicotinoyl and hydrazone groups.

Conformation: The stereochemistry at the C=N double bond (E or Z configuration) would be unambiguously established. nih.gov

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions, such as hydrogen bonds involving the carboxylic acid, the amide N-H, and the pyridine nitrogen, which are crucial for understanding its solid-state behavior and potential interactions with biological targets. nih.gov

The resulting data would include the crystal system (e.g., monoclinic), space group (e.g., P2₁/c), and unit cell dimensions, providing a complete and high-resolution structural picture. nih.govnih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. This technique is fundamental for confirming that the empirical formula of the synthesized compound matches the theoretically calculated one.

For various ester derivatives of this compound, elemental analysis has been used to validate their composition. nih.gov For example, for methyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate, the theoretically calculated percentages are compared with the experimentally determined values.

Table 3: Elemental Analysis Data for Methyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate (C₁₀H₁₁N₃O₃) nih.gov

Element Calculated (%) Found (%)
Carbon (C) 54.30 54.35
Hydrogen (H) 5.01 5.00

The close agreement between the calculated and found values provides strong evidence for the compound's purity and confirms its elemental composition and, by extension, its molecular formula. nih.gov

Chromatographic Techniques (e.g., TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent). A spot of the compound is applied to a TLC plate, which is then developed in a solvent system. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. The presence of a single spot indicates a high degree of purity.

In the synthesis of derivatives, TLC is used to track the consumption of starting materials and the formation of the product. For instance, a derivative, phenyl (E)-2-(2-isonicotinoylhydrazineylidene)propanoate, was purified using column chromatography, a preparative-scale version of chromatography, and its purity was confirmed by TLC, showing an Rf value of 0.25 in a specific eluent. nih.gov

Q & A

Q. How should contradictory spectral data (e.g., NMR shifts) be reconciled during characterization?

  • Troubleshooting :
  • Verify solvent effects (DMSO vs. CDCl3).
  • Check for tautomerism (hydrazone ↔ azo forms) using variable-temperature NMR.
  • Compare with computational predictions (e.g., Gaussian NMR shifts) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.